molecular formula C22H20F3N3O3 B1261363 dafadine D

dafadine D

Número de catálogo: B1261363
Peso molecular: 431.4 g/mol
Clave InChI: WUHRBNYQSDVHPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dafadine D is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(3-trifluoromethylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor. It is a N-acylpiperidine, an aromatic amide, an aromatic ether, a member of isoxazoles, a member of pyridines and an organofluorine compound.

Aplicaciones Científicas De Investigación

Developmental Biology

Dafadine D's ability to induce dauer formation makes it significant in developmental biology research. It allows scientists to investigate the molecular pathways that govern developmental arrest and recovery in response to environmental cues. Studies have shown that this compound can suppress M cell lineage divisions in daf-16 null worms, highlighting its role in manipulating signaling pathways associated with development .

Drug Discovery

In drug discovery contexts, this compound's high sensitivity as a biosensor has been noted. The compound allows researchers to detect biological activity at significantly lower concentrations compared to traditional methods . This characteristic can lead to cost-effective drug screening processes by reducing the amount of compound needed during experiments.

Inhibition of Dauer Development

A study involving Pristionchus pacificus demonstrated that this compound exhibits limited inhibitory activity against certain cytochrome P450 enzymes related to growth and development. While it did not promote dauer formation or significant developmental defects, it slightly reduced growth rates at higher concentrations . This indicates that while this compound may not universally affect all nematode species in the same way, it provides insights into species-specific responses to environmental stressors.

Effects on Larval Development

Research on Haemonchus contortus revealed that treatment with this compound significantly slowed larval development from the L3 to L4 stage and inhibited larval exsheathment at a concentration of 100 µM. This effect underscores the potential application of this compound in managing parasitic infections through its influence on nematode life cycles .

Comparative Data Table

Application Area Effect of this compound Organism Reference
Developmental BiologyInduces dauer formation; suppresses M cell lineage divisionsCaenorhabditis elegans
Drug DiscoveryHigh sensitivity biosensor; reduced compound consumptionVarious
ParasitologySlows larval development; inhibits exsheathmentHaemonchus contortus
Species-Specific ResponsesLimited inhibitory activity against growth-related enzymesPristionchus pacificus

Análisis De Reacciones Químicas

Chemical Activity of Dafadine

Dafadine is a cytochrome P450 inhibitor targeting DAF-9 in Caenorhabditis elegans and its mammalian ortholog CYP27A1 . Key reactions include:

  • Inhibition of DAF-9 : Blocks the conversion of cholesterol into dafachronic acid (DA), a hormone critical for larval development and longevity .

  • Cross-species activity : Inhibits CYP27A1 in mammals, suggesting conserved biochemical pathways .

Mechanistic Insights for Dafadine A

Dafadine A specifically disrupts Δ7-DA biosynthesis in parasitic nematodes like Haemonchus contortus :

Parameter Effect of Dafadine A (100 μM) Rescue by (25S)-Δ7-DA (1.25 μM)
Endogenous Δ7-DA levels ↓ 90% reduction Partial restoration
Larval exsheathment ↓ 70% inhibition Full rescue
Larval development ↓ 85% inhibition Full rescue

Dafadine A also alters lipid metabolism:

  • Glycerolipids : DG(15:0_18:1) and TG(15:0_10:0_18:2) levels ↑ .

  • Glycerophospholipids : PC(15:0_20:4), LPC(15:0), and PI(15:0_20:4) levels ↓ .

Reaction Pathways

The DA-DAF-12 signaling module is central to dafadine’s activity:

  • DA biosynthesis : Cholesterol → (DAF-9-mediated) → Δ7-DA .

  • Developmental regulation : Δ7-DA binds nuclear receptor DAF-12 to promote growth .

  • Lipid metabolism : DA-DAF-12 modulates glycerophospholipid biosynthesis and fatty acid degradation .

Experimental Limitations

  • No data exists for "dafadine D" in the provided sources.

  • Studies on dafadine A rely on in vitro assays with parasitic nematodes .

If "this compound" is a distinct compound, additional sources or corrected nomenclature may be required to provide a meaningful analysis. Clarification from the user is recommended.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Dafadine D’s effects on developmental pathways?

  • Methodological Answer : Use Caenorhabditis elegans (C. elegans) as a model organism due to its well-characterized dauer signaling pathway and genetic tractability. Dose-response experiments (e.g., 1.25 μM DA vs. 100 μM this compound) can quantify larval development stages (L4) and molting rates . Include control groups to isolate compound-specific effects from baseline developmental variability.

Q. How to determine optimal this compound concentrations for in vitro studies?

  • Methodological Answer : Conduct time-series assays (0–168 hours) to track L4 developmental percentages across concentrations. Use nonlinear regression to identify EC₅₀ values, ensuring statistical power through triplicate trials. Reference Figure A ( ) for comparative analysis of developmental trajectories under varying conditions .

Q. What key physiological indicators should be measured to assess this compound’s bioactivity?

  • Methodological Answer : Prioritize endogenous DA levels (via LC-MS/MS), molting rates (microscopic observation), and developmental stage ratios (e.g., L4 vs. dauer). Validate findings using quasi-statistical counts (e.g., "×10⁻⁷" DA abundance in Figure B) and comparative analysis against untreated controls .

Advanced Research Questions

Q. How to resolve contradictions between reduced endogenous DA levels and observed developmental delays in this compound-treated C. elegans?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., principal vs. secondary contradictions in complex systems) . Hypothesize compensatory pathways (e.g., lipid metabolism shifts) or off-target receptor interactions. Use RNA-seq to identify differentially expressed genes in DA-depleted vs. Dafadine-treated cohorts, cross-referenced with Figure D (L4 ratios) .

Q. What experimental designs mitigate confounding variables in longitudinal studies of this compound’s effects?

  • Methodological Answer : Implement a crossover design with washout periods to isolate compound-specific effects. Use stratified sampling to control for genetic variability in C. elegans populations. Reference Figure C (molting rates) to standardize temporal benchmarks and ensure reproducibility .

Q. How to integrate multi-omics data (e.g., metabolomics, transcriptomics) when analyzing this compound’s mechanism of action?

  • Methodological Answer : Employ mixed-methods frameworks (e.g., iterative triangulation) to align metabolomic lipid profiles with transcriptomic pathways. Use pathway enrichment tools (e.g., KEGG) to map DA signaling disruptions against dauer formation gene clusters. Validate via comparative analysis of Figure B (DA levels) and phenotypic outcomes .

Q. Methodological Frameworks for Rigorous Research

  • PICO Framework : Define Population (C. elegans strains), Intervention (this compound concentration), Comparison (DA-treated vs. untreated), and Outcome (L4 developmental ratios) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (e.g., using C. elegans’ short lifecycle), Novel (addressing gaps in DA signaling literature), and Relevant (linking to parasitic nematode control) .
  • Data Contradiction Analysis : Apply dialectical materialism principles to identify dominant contradictions (e.g., DA depletion vs. developmental arrest) and transformative thresholds .

Propiedades

Fórmula molecular

C22H20F3N3O3

Peso molecular

431.4 g/mol

Nombre IUPAC

(4-pyridin-4-ylpiperidin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)17-2-1-3-18(12-17)30-14-19-13-20(27-31-19)21(29)28-10-6-16(7-11-28)15-4-8-26-9-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2

Clave InChI

WUHRBNYQSDVHPG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F

SMILES canónico

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F

Origen del producto

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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